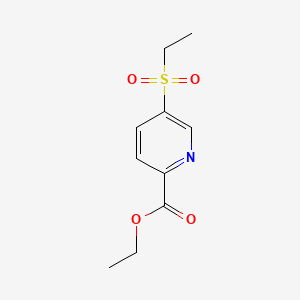

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-ethylsulfonylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-15-10(12)9-6-5-8(7-11-9)16(13,14)4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHIRPBCEHQTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 5-(ethylsulfonyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of Ethyl 5-(ethylsulfonyl)picolinate, a compound of interest in pharmaceutical research and development. Due to the limited availability of experimental data in public literature, this document outlines the available information and provides standardized protocols for the experimental determination of key physical characteristics.

Quantitative Data Summary

| Physical Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₄S | [1] |

| Molecular Weight | 243.28 g/mol | [1] |

| Density | 1.245 ± 0.06 g/cm³ | [1] |

| CAS Number | 1314406-40-0 | [1][2] |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

Experimental Protocols

The following are detailed, standardized methodologies for the experimental determination of melting and boiling points, which are crucial for the physical characterization of a compound like Ethyl 5-(ethylsulfonyl)picolinate.

1. Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the crystalline Ethyl 5-(ethylsulfonyl)picolinate is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. A calibrated thermometer is inserted into the apparatus to monitor the temperature.

-

Measurement:

-

For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

-

For a precise measurement, the apparatus is heated rapidly to about 15-20°C below the approximate melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[3][4][5]

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[3]

2. Determination of Boiling Point (Micro-reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This method is suitable for small sample volumes.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating block or oil bath

-

Stirrer (if using an oil bath)

Procedure:

-

Sample Preparation: A few drops of liquid Ethyl 5-(ethylsulfonyl)picolinate are placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube or an oil bath). The thermometer bulb should be level with the sample.

-

Measurement:

-

The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the liquid will start to boil, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[1][2]

-

The heating is then discontinued. The liquid will begin to cool.

-

-

Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[2] This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

Visualization of Experimental Workflow

The logical workflow for the physical characterization of a chemical compound is depicted in the following diagram.

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and putative biological activity of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate. This molecule belongs to the ethylsulfonylpyridine class of compounds, which have garnered significant interest in the field of agrochemistry due to their potent insecticidal properties.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a pyridine ring substituted with an ethyl ester at the 2-position and an ethylsulfonyl group at the 5-position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1314406-40-0[1] |

| Molecular Formula | C₁₀H₁₃NO₄S[1] |

| Molecular Weight | 243.28 g/mol [1] |

| Canonical SMILES | CCS(=O)(=O)c1ccc(nc1C(=O)OCC) |

| InChI Key | SIHIRPBCEHQTAU-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Table 2: Physicochemical Data

| Property | Value | Source |

| Density | 1.35±0.1 g/cm³ (Predicted) | N/A |

| Boiling Point | 415.6±40.0 °C at 760 mmHg (Predicted) | N/A |

| Flash Point | 205.1±27.3 °C (Predicted) | N/A |

| LogP | 1.45 (Predicted) | N/A |

| Water Solubility | Information not available | N/A |

Synthesis of this compound

References

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate chemical properties

An In-Depth Technical Guide to Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Introduction

This compound is a heterocyclic organic compound with potential applications in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with an ethylsulfonyl group and an ethyl carboxylate, suggests its potential as a scaffold for the development of novel therapeutic agents. The electron-withdrawing nature of the ethylsulfonyl group and the ester functionality provide sites for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, potential synthesis, and speculative biological relevance of this compound, aimed at researchers, scientists, and drug development professionals.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some properties are readily available from chemical supplier databases, others such as melting and boiling points have not been widely reported.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 1314406-40-0 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄S | [1] |

| Molecular Weight | 243.28 g/mol | [1] |

| Density | 1.245 ± 0.06 g/cm³ | [1] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | |

| Flash Point | Not Available | |

| InChI | InChI=1S/C10H13NO4S/c1-3-15-10(12)9-6-5-8(7-11-9)16(13,14)4-2/h5-7H,3-4H2,1-2H3 | [1] |

| InChIKey | SIHIRPBCEHQTAU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCS(=O)(=O)c1ccc(nc1)C(=O)OCC |

Synthesis and Experimental Protocols

Postulated Synthetic Pathway

The synthesis could proceed in two main steps:

-

Synthesis of Ethyl 5-(ethylthio)pyridine-2-carboxylate: This intermediate could potentially be synthesized through a nucleophilic aromatic substitution reaction on a suitable pyridine precursor, such as a 5-halopyridine-2-carboxylate, with sodium ethanethiolate.

-

Oxidation to the Sulfone: The thioether intermediate would then be oxidized to the desired ethylsulfonyl compound. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate.

The following diagram illustrates this proposed synthetic workflow:

Caption: Postulated synthetic workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in public spectral databases. However, based on the chemical structure, the expected features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are predicted below.

Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (3H, complex multiplet). - Quartet corresponding to the methylene protons of the ethyl ester (2H). - Triplet corresponding to the methyl protons of the ethyl ester (3H). - Quartet corresponding to the methylene protons of the ethylsulfonyl group (2H). - Triplet corresponding to the methyl protons of the ethylsulfonyl group (3H). |

| ¹³C NMR | - Aromatic carbons of the pyridine ring. - Carbonyl carbon of the ester. - Methylene and methyl carbons of the ethyl ester. - Methylene and methyl carbons of the ethylsulfonyl group. |

| IR Spectroscopy | - Strong absorption band for the C=O stretch of the ester. - Characteristic bands for the S=O stretches of the sulfonyl group. - Bands corresponding to the C-O stretch of the ester. - Aromatic C-H and C=C/C=N stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation patterns consistent with the loss of the ethoxy group, the ethyl group from the sulfone, and other characteristic fragments. |

Biological and Medicinal Relevance

The ethylsulfonylpyridine scaffold is present in a number of biologically active molecules, suggesting that this compound could serve as a valuable building block in drug discovery.

Potential as an Enzyme Inhibitor

The sulfonyl group is a common feature in many enzyme inhibitors, acting as a hydrogen bond acceptor and contributing to the binding affinity of a molecule to its target. For instance, various sulfonyl-containing compounds have been investigated as inhibitors of kinases, proteases, and other enzymes. Research into 5-ethylsulfonyl-indazole-3-carboxamides has demonstrated their potential as dual inhibitors of VEGFR-2 and EGFR, key targets in cancer therapy. This suggests that the ethylsulfonylpyridine core could be a promising starting point for the design of new kinase inhibitors.

The following diagram illustrates a general concept of how a molecule containing an ethylsulfonylpyridine scaffold might interact with the active site of a kinase, where the sulfonyl group could form hydrogen bonds with key amino acid residues.

Caption: Conceptual diagram of inhibitor binding to a kinase active site.

Conclusion

This compound is a chemical compound with significant potential for further investigation, particularly in the realm of medicinal chemistry. While detailed experimental data is currently limited, its structural features suggest it could be a valuable intermediate for the synthesis of novel bioactive molecules. Further research is warranted to fully elucidate its chemical properties, develop efficient synthetic methodologies, and explore its potential biological activities. This guide serves as a foundational resource for researchers interested in pursuing studies on this promising compound.

References

In-Depth Technical Guide on the Biological Activity of Sulfonylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of sulfonylpyridine and its related derivatives, with a focus on their therapeutic potential. This document collates quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Anticancer Activity

Sulfonylpyridine and its analogs, particularly sulfonylpyrimidine derivatives, have emerged as a promising class of compounds with significant anticancer properties. These derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell growth, survival, and proliferation, such as the PI3K/mTOR pathway, and the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of various sulfonylpyridine and sulfonylpyrimidine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against several human cancer cell lines.

Table 1: Anticancer Activity of Pyrimidine–Sulfonamide Hybrids [1]

| Compound | Cancer Cell Line | IC50 (µM) | Assay |

| PS14 (12) | HeLa (Cervical) | 12.64 | MTT |

| HCT-116 (Colon) | 22.20 | MTT | |

| A549 (Lung) | - | MTT | |

| HepG2 (Liver) | - | MTT | |

| Hybrid 3a | HCT-116 (Colon) | 5.66 | MTT |

| Hybrid 3b | HCT-116 (Colon) | 9.59 | MTT |

| Hybrid 5 | T-47D (Breast) | 2.40 | MTT |

| MCF-7 (Breast) | 2.50 | MTT | |

| MDA-MB-231 (Breast) | 2.40 | MTT | |

| HCT-116 (Colon) | 2.50 | MTT | |

| HT-29 (Colon) | 4.30 | MTT | |

| SW-620 (Colon) | 4.50 | MTT | |

| Hybrid 31a | A2780 (Ovarian) | 1.67 | MTT |

| HT-29 (Colon) | 2.52 | MTT | |

| MCF-7 (Breast) | - | MTT | |

| HepG2 (Liver) | - | MTT | |

| Hybrid 42 | HepG2 (Liver) | 10.41 | MTT |

| HCT-116 (Colon) | 14.67 | MTT | |

| MCF-7 (Breast) | - | MTT | |

| Hybrid 58 | MCF-7 (Breast) | 6.17 | MTT |

| MDA-MB-231 (Breast) | 8.68 | MTT | |

| Doxorubicin | HCT-116 (Colon) | 3.30 | MTT |

| MCF-7 (Breast) | 1.6 | MTT | |

| MDA-MB-231 (Breast) | 2.2 | MTT | |

| 5-Fluorouracil | T-47D (Breast) | 6.70 | MTT |

| MCF-7 (Breast) | 2.46 | MTT | |

| MDA-MB-231 (Breast) | 3.50 | MTT | |

| HeLa (Cervical) | 13.09 | MTT | |

| HCT-116 (Colon) | 24.78 | MTT |

Table 2: Anticancer Activity of Fused Pyridine Ring Systems [2][3]

| Compound | Cancer Cell Line | IC50 (µM) |

| 11d | MCF-7 (Breast) | 5.95 |

| HCT 116 (Colon) | 6.09 | |

| Doxorubicin | MCF-7 (Breast) | 8.48 |

| HCT 116 (Colon) | 8.15 |

Table 3: Anticancer Activity of Sulfonamide Derivatives 8a and 8b [4]

| Compound | Cancer Cell Line | IC50 (µM) |

| 8a | HeLa (Cervical) | 10.91 |

| MDA-MB-231 (Breast) | 19.22 | |

| MCF-7 (Breast) | 12.21 | |

| 8b | HeLa (Cervical) | 4.62 |

| MDA-MB-231 (Breast) | 7.21 | |

| MCF-7 (Breast) | - |

Table 4: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives as Nek2 Inhibitors [5]

| Compound | Cancer Cell Line | IC50 (nM) |

| 28e | MGC-803 (Gastric) | 38 |

Table 5: Activity of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors [6]

| Compound | Target/Cell Line | IC50 (nM) |

| 22c | PI3Kα (enzyme) | 0.22 |

| mTOR (enzyme) | 23 | |

| MCF-7 (Breast) | 130 | |

| HCT-116 (Colon) | 20 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of sulfonylpyridine derivatives are provided below.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [7][8]

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (sulfonylpyridine derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well flat-bottom sterile microplates

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment incubation, add 10-20 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

a) Annexin V Staining for Flow Cytometry [9][10][11][12][13]

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

-

10X Binding Buffer

-

Propidium Iodide (PI) or other viability dye

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Harvest cells after treatment and wash them once with cold PBS.

-

Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.

-

Resuspension: Resuspend the washed cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.

-

Washing: Add 2 mL of 1X Binding Buffer and centrifuge at 400-600 x g for 5 minutes at room temperature. Discard the supernatant.

-

Final Resuspension and Viability Staining: Resuspend the cells in 200 µL of 1X Binding Buffer. Add a viability dye such as Propidium Iodide (PI) just before analysis to differentiate between apoptotic and necrotic cells.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

-

b) Western Blot Analysis for Apoptosis Markers [14][15][16][17]

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic cascade.

-

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved caspases, PARP, Bcl-2 family proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescent (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with an ECL substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression.

-

Signaling Pathways and Mechanisms of Action

A significant mechanism of anticancer action for certain sulfonylpyridine derivatives is the dual inhibition of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6] This pathway is critical for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ApoptosisInhibition [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Sulfonylpyridine [label="Sulfonylpyridine\nDerivative", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates", color="#5F6368"]; PI3K -> PIP3 [label="Phosphorylates", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [label="Recruits", color="#5F6368"]; PIP3 -> AKT [label="Recruits", color="#5F6368"]; PDK1 -> AKT [label="Phosphorylates\n(Thr308)", color="#5F6368"]; mTORC2 -> AKT [label="Phosphorylates\n(Ser473)", color="#5F6368"]; AKT -> mTORC1 [label="Activates", color="#5F6368"]; AKT -> ApoptosisInhibition [label="Promotes", color="#5F6368"]; mTORC1 -> S6K [label="Activates", color="#5F6368"]; mTORC1 -> fourEBP1 [label="Inhibits", arrowhead="tee", color="#5F6368"]; S6K -> CellGrowth [label="Promotes", color="#5F6368"]; fourEBP1 -> CellGrowth [label="Inhibits", style=dashed, arrowhead=tee, color="#5F6368"]; Sulfonylpyridine -> PI3K [label="Inhibits", arrowhead="tee", color="#EA4335", fontcolor="#EA4335"]; Sulfonylpyridine -> mTORC1 [label="Inhibits", arrowhead="tee", color="#EA4335", fontcolor="#EA4335"]; } PI3K/mTOR Signaling Pathway Inhibition.

Another key mechanism involves the induction of apoptosis. Sulfonylpyridine derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways, leading to the activation of caspases and the cleavage of essential cellular proteins.

// Nodes Sulfonylpyridine [label="Sulfonylpyridine\nDerivative", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extrinsic [label="Extrinsic Pathway\n(Death Receptors)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intrinsic [label="Intrinsic Pathway\n(Mitochondrial)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2 Family\nModulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito [label="Mitochondrial\nPermeability\nTransition", fillcolor="#F1F3F4", fontcolor="#202124"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PARP [label="PARP Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Sulfonylpyridine -> Extrinsic [label="Induces", color="#5F6368"]; Sulfonylpyridine -> Intrinsic [label="Induces", color="#5F6368"]; Extrinsic -> Caspase8 [color="#5F6368"]; Intrinsic -> Bcl2 [color="#5F6368"]; Bcl2 -> Mito [color="#5F6368"]; Mito -> CytoC [color="#5F6368"]; CytoC -> Caspase9 [color="#5F6368"]; Caspase8 -> Caspase3 [color="#5F6368"]; Caspase9 -> Caspase3 [color="#5F6368"]; Caspase3 -> PARP [color="#5F6368"]; PARP -> Apoptosis [color="#5F6368"]; } Induction of Apoptosis by Sulfonylpyridines.

The following diagram illustrates a general workflow for screening the anticancer activity of sulfonylpyridine derivatives.

References

- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Apoptosis Protocols | USF Health [health.usf.edu]

- 11. kumc.edu [kumc.edu]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. benchchem.com [benchchem.com]

- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. blog.cellsignal.com [blog.cellsignal.com]

An In-depth Technical Guide to Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate is a pyridine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis pathway, and an exploration of its potential biological activities based on structurally related compounds. Due to the limited publicly available data on this specific molecule, this guide leverages information from analogous structures to provide insights into its potential applications and mechanisms of action. All quantitative data from related compounds are summarized in structured tables, and detailed experimental protocols for analogous syntheses are provided.

Chemical Identity and Properties

This compound is an organic compound featuring a pyridine ring substituted with an ethylsulfonyl group at the 5-position and an ethyl carboxylate group at the 2-position.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1314406-40-0 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄S | [1] |

| Molecular Weight | 243.28 g/mol | [1] |

| Appearance | Predicted to be a solid | |

| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| SMILES | CCOC(=O)c1ccc(cc1n)S(=O)(=O)CC | |

| InChI | InChI=1S/C10H13NO4S/c1-3-15-10(12)9-6-5-8(7-11-9)16(13,14)4-2/h5-7H,3-4H2,1-2H3 |

Proposed Synthesis

Proposed Synthetic Workflow

Caption: A proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for similar transformations. They would require optimization for this specific synthesis.

Step 1: Synthesis of Ethyl 5-(ethylthio)pyridine-2-carboxylate (Nucleophilic Aromatic Substitution)

This step is adapted from procedures for the synthesis of similar thioether-substituted pyridines.

-

Materials:

-

Ethyl 5-chloropyridine-2-carboxylate

-

Sodium ethanethiolate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred solution of ethyl 5-chloropyridine-2-carboxylate (1.0 eq) in anhydrous DMF at 0 °C, add sodium ethanethiolate (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 5-(ethylthio)pyridine-2-carboxylate.

-

Step 2: Synthesis of this compound (Oxidation)

This step involves the oxidation of the intermediate thioether to the corresponding sulfone.

-

Materials:

-

Ethyl 5-(ethylthio)pyridine-2-carboxylate

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve ethyl 5-(ethylthio)pyridine-2-carboxylate (1.0 eq) in DCM at 0 °C.

-

Add m-CPBA (2.2 eq) or a solution of Oxone® (2.5 eq) in water portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the excess oxidizing agent by washing with a saturated aqueous sodium thiosulfate solution.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Potential Biological Activities and Applications

Direct biological data for this compound is not currently available in the public domain. However, the analysis of structurally related compounds provides insights into its potential therapeutic applications.

Anticancer Activity

Derivatives of pyridine carboxylates have demonstrated potential as anticancer agents. For instance, certain 2-oxo-pyridine and 1'H-spiro-pyridine derivatives have shown antiproliferative activity against various cancer cell lines.[2] Furthermore, compounds containing an ethylsulfonyl moiety, such as 5-ethylsulfonyl-indazole-3-carboxamides, have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3] These kinases are crucial in tumor angiogenesis and cell proliferation.

Quantitative Data for Related Antiproliferative Compounds [2]

| Compound Class | Cell Line | IC₅₀ (µM) |

| 2-oxo-pyridine/1'H-spiro-pyridine derivatives | HepG-2 | 8.42 ± 0.70 to 78.17 ± 3.80 |

| 2-oxo-pyridine/1'H-spiro-pyridine derivatives | Caco-2 | 7.83 ± 0.50 to 84.43 ± 4.0 |

| 3-cyanopyridine derivatives (Compound 4d) | HepG-2 | 6.95 ± 0.34 |

| 3-cyanopyridine derivatives (Compound 4c) | HCT-116 | 7.15 ± 0.35 |

Quantitative Data for Related Kinase Inhibitors [3]

| Compound | Target | IC₅₀ (nM) |

| 8g | VEGFR-2 | 24 |

| 8g | EGFR | 28 |

| 8h | VEGFR-2 | 23 |

| 8h | EGFR | 25 |

Antimicrobial and Antiparasitic Activity

The pyridine scaffold is a common feature in many antimicrobial and antiparasitic drugs. Studies on pyridine-2,5-dicarboxylate esters have shown activity against Trypanosoma cruzi and Leishmania mexicana.[4]

Quantitative Data for Related Anti-Trypanosomatid Compounds [4]

| Compound | Organism | Strain | IC₅₀ (µM) |

| 4a | Trypanosoma cruzi | NINOA | 42.44 |

| 5a | Trypanosoma cruzi | NINOA | 56.58 |

| 9b | Leishmania mexicana | M379 | < 40 |

| 12b | Leishmania mexicana | M379 | < 56 |

| 10c | Leishmania mexicana | M379 | < 56 |

Potential Mechanism of Action: Kinase Inhibition

Based on the activity of structurally similar compounds containing the ethylsulfonyl group, a potential mechanism of action for this compound could be the inhibition of key signaling kinases involved in cancer, such as VEGFR-2 and EGFR.[3]

Caption: A diagram illustrating the hypothetical inhibition of VEGFR-2 and EGFR signaling pathways.

Conclusion

This compound represents an under-investigated molecule with potential for drug discovery, particularly in the areas of oncology and infectious diseases. While direct experimental data is lacking, this guide provides a framework for its synthesis and potential biological activities based on robust data from structurally related compounds. Further research is warranted to validate the proposed synthetic route and to explore the therapeutic potential of this compound through in vitro and in vivo studies. The information presented here serves as a valuable resource for researchers initiating projects involving this and similar pyridine derivatives.

References

- 1. This compound | 1314406-40-0 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]

The Ascendancy of Pyridine Carboxylates: A Technical Guide to Novel Compound Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a fundamental scaffold in medicinal chemistry, continues to yield novel therapeutic candidates with remarkable potency and selectivity. When functionalized with a carboxylate group, this privileged heterocycle gains additional binding moieties that have proven crucial in targeting a diverse array of biological entities. This technical guide delves into the core aspects of discovering and developing novel pyridine carboxylate compounds, offering insights into their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the pursuit of next-generation therapeutics.

Quantitative Analysis of Novel Pyridine Carboxylate Derivatives

The following tables summarize the biological activities of recently developed pyridine carboxylate and carboxamide derivatives against various targets. These datasets provide a comparative overview of compound potency and are essential for understanding structure-activity relationships (SAR).

Table 1: Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase

| Compound | IC50 (nM) | Reference |

| 1e | 60 | [1] |

| 1r | 30 | [1] |

| KIST101029 (Lead Compound) | 96 | [1] |

Table 2: Enzymatic and Cellular Inhibitory Activity of Pyridine Carboxamides against Bruton's Tyrosine Kinase (Btk)

| Compound | Btk IC50 (nM) | Cellular IC50 (nM) | Reference |

| Pyridine Carboxamide Example 1 | Data not specified in abstract | Data not specified in abstract | [2] |

| Pyridine Carboxamide Example 2 | Data not specified in abstract | Data not specified in abstract | [2] |

| Note: Specific IC50 values for individual pyridine carboxamides were not detailed in the abstract of the cited source. The paper describes them as "potent and selective inhibitors." |

Table 3: Inhibitory Activity of C-3-Substituted Pyridine-2,4-Dicarboxylic Acid (2,4-PDCA) Derivatives against Human Aspartate/Asparagine-β-Hydroxylase (AspH)

| Compound | AspH IC50 (µM) | Reference |

| C-3 aminoalkyl-substituted 2,4-PDCA 18 | Specific value not in abstract, described as potent | [3] |

| C-3 aminoalkyl-substituted 2,4-PDCA 25-33 | Specific values not in abstract, described as potent | [3] |

| Note: The cited source indicates that dose-response curves were generated to determine IC50 values for these compounds, confirming their inhibitory potential. |

Table 4: Anticancer Activity of Pyridinone–Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 42a | MCF-7, HeLa, HepG2 | 9-15 | [4] |

| 42b | MCF-7, HeLa, HepG2 | 9-15 | [4] |

| Doxorubicin (Control) | MCF-7, HeLa, HepG2 | Comparable to 42a and 42b | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments typically involved in the discovery and evaluation of novel pyridine carboxylate compounds.

Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives

This protocol outlines a one-pot method for synthesizing chemically and biologically important 4-substituted pyridine-2,6-dicarboxylic acid derivatives.[5]

Materials:

-

Aldehydes

-

Pyruvates

-

Pyrrolidine-acetic acid catalyst

-

Ammonium acetate

-

Solvent (e.g., a suitable organic solvent)

Procedure:

-

In a single reaction vessel, combine the desired aldehyde and pyruvate with a catalytic amount of pyrrolidine-acetic acid.

-

Allow the reaction to proceed to form the dihydropyran derivative intermediate. This initial reaction can often be performed in the same pot.[5]

-

To the vessel containing the dihydropyran derivative, add ammonium acetate.

-

Heat the reaction mixture under mild conditions to facilitate the cyclization and aromatization to the desired 4-substituted pyridine-2,6-dicarboxylic acid derivative.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, purify the product using standard methods such as crystallization or column chromatography.

Enzyme Inhibition Assay: Human Aspartate/Asparagine-β-Hydroxylase (AspH)

This mass spectrometry-based assay is used to determine the inhibitory activity of compounds against AspH.[3][6]

Materials:

-

Recombinant human AspH enzyme

-

A stable thioether analog of a natural EGFD AspH substrate

-

Test compounds (novel pyridine carboxylate derivatives)

-

Assay buffer

-

Mass spectrometer

Procedure:

-

Prepare a series of dilutions of the test compounds in the assay buffer.

-

In a suitable reaction vessel (e.g., a microplate well), combine the AspH enzyme, the thioether substrate analog, and a specific concentration of the test compound.

-

Initiate the enzymatic reaction and incubate for a predetermined period at a controlled temperature.

-

Quench the reaction at various time points.

-

Analyze the reaction mixture using mass spectrometry to quantify the amount of hydroxylated substrate produced.

-

Calculate the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of novel compounds on cancer cell lines.[7]

Materials:

-

Cancer cell lines (e.g., PC3, A549, HCT116)[7]

-

Normal cell line (e.g., RPE1) for selectivity assessment[7]

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization solution.

-

Measure the absorbance of the wells at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the development of pyridine carboxylate inhibitors.

Caption: Btk Signaling Pathway and Inhibition.

Caption: Drug Discovery Workflow.

The versatility of the pyridine carboxylate scaffold ensures its continued prominence in drug discovery.[8][9] The methodologies and data presented in this guide are intended to equip researchers with the foundational knowledge required to navigate the complexities of developing novel inhibitors. As our understanding of disease pathology deepens, the rational design of pyridine carboxylate derivatives, guided by empirical data and a clear understanding of their mechanism of action, will undoubtedly lead to the next generation of life-saving medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 6. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide combines known factual data with predicted spectroscopic values derived from analogous compounds. This information is intended to support research and development activities by providing a robust analytical profile.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1314406-40-0 |

| Molecular Formula | C₁₀H₁₃NO₄S |

| Molecular Weight | 243.28 g/mol |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Disclaimer: The ¹H NMR, ¹³C NMR, and IR data presented below are predicted values based on the analysis of structurally similar compounds, including ethyl pyridine-2-carboxylate and other substituted pyridine derivatives. These predictions are intended to provide a reasonable approximation of the expected spectral characteristics.

Mass Spectrometry

| Parameter | Value |

| Molecular Ion (M⁺) | 243.0565 |

| Ionization Mode | Electrospray (ESI) or Electron Impact (EI) |

The mass spectrum is expected to show a prominent molecular ion peak at m/z 243.0565, corresponding to the exact mass of the compound. Common fragmentation patterns for ethyl esters of pyridine carboxylic acids may involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da), the entire ester group (-COOCH₂CH₃, 73 Da), or cleavage of the ethylsulfonyl group.

¹H NMR Spectroscopy

Predicted data based on analogous compounds. Solvent: CDCl₃, Frequency: 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 - 9.0 | d | 1H | H-6 (Pyridine) |

| ~8.4 - 8.2 | dd | 1H | H-4 (Pyridine) |

| ~8.1 - 7.9 | d | 1H | H-3 (Pyridine) |

| ~4.5 - 4.3 | q | 2H | -OCH₂ CH₃ |

| ~3.2 - 3.0 | q | 2H | -SO₂CH₂ CH₃ |

| ~1.5 - 1.3 | t | 3H | -OCH₂CH₃ |

| ~1.3 - 1.1 | t | 3H | -SO₂CH₂CH₃ |

¹³C NMR Spectroscopy

Predicted data based on analogous compounds. Solvent: CDCl₃, Frequency: 100 MHz.

| Chemical Shift (δ, ppm) | Assignment |

| ~164 - 162 | C =O (Ester) |

| ~155 - 153 | C-2 (Pyridine) |

| ~150 - 148 | C-6 (Pyridine) |

| ~140 - 138 | C-5 (Pyridine) |

| ~125 - 123 | C-3 (Pyridine) |

| ~122 - 120 | C-4 (Pyridine) |

| ~63 - 61 | -OCH₂ CH₃ |

| ~55 - 53 | -SO₂CH₂ CH₃ |

| ~15 - 13 | -OCH₂CH₃ |

| ~8 - 6 | -SO₂CH₂CH₃ |

Infrared (IR) Spectroscopy

Predicted characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~2980 - 2850 | C-H stretch (aliphatic) |

| ~1725 - 1710 | C=O stretch (ester) |

| ~1600 - 1450 | C=C and C=N stretch (pyridine ring) |

| ~1350 - 1300 | S=O stretch (sulfonyl, asymmetric) |

| ~1150 - 1120 | S=O stretch (sulfonyl, symmetric) |

| ~1300 - 1000 | C-O stretch (ester) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of a compound like this compound, based on established methods for related molecules.

Synthesis: Fischer Esterification

This protocol describes a general procedure for the synthesis of an ethyl pyridine-2-carboxylate derivative from the corresponding carboxylic acid.

Materials:

-

5-(Ethylsulfonyl)pyridine-2-carboxylic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend 5-(Ethylsulfonyl)pyridine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.5 eq) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic Analysis

Sample Preparation:

-

NMR: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Mass Spectrometry: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile for ESI-MS, or use a solid probe for EI-MS.

-

IR: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis and analysis.

Hypothetical Signaling Pathway Inhibition

Pyridine derivatives are known to be investigated as inhibitors of various signaling pathways implicated in diseases such as cancer.[1][2] The following diagram illustrates a hypothetical mechanism where a pyridine-based inhibitor, such as a derivative of the title compound, could potentially inhibit the VEGFR-2 and EGFR signaling pathways, which are crucial for tumor angiogenesis and proliferation.[3][4][5][6][7]

Caption: Hypothetical inhibition of VEGFR-2 and EGFR signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ClinPGx [clinpgx.org]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Novel Chemical Entities

For Immediate Release

Central City, December 28, 2025 – In the intricate world of drug discovery and development, understanding the precise mechanism of action (MoA) of a novel chemical entity is paramount. This knowledge underpins the entire journey from a promising hit to a potential therapeutic, influencing efficacy, safety, and clinical success. While a specific investigation into the MoA of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate reveals a gap in publicly available data, the principles and methodologies for such an undertaking are well-established. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the modern experimental and computational workflows employed to decode the complex biological interactions of new compounds.

Section 1: The Foundational Strategy for MoA Elucidation

The journey to deciphering a compound's MoA is a multi-faceted process that typically begins with identifying its molecular target(s) and culminates in a detailed understanding of the downstream cellular consequences. The overall strategy can be conceptualized as a phased approach, moving from broad phenotypic observations to specific molecular interactions.

A general workflow for this process is outlined below. This iterative process often requires moving back and forth between different stages as new data informs subsequent experiments.

Caption: General workflow for elucidating the mechanism of action of a novel compound.

Section 2: Target Identification Methodologies

The initial and most critical step is to identify the molecular target of a novel compound. This can be approached through several complementary strategies.[1][2]

| Methodology | Principle | Typical Assays/Techniques | Advantages | Limitations |

| Phenotypic Screening | Identifies compounds that produce a desired biological effect in cells or organisms without a priori knowledge of the target.[3] | High-content imaging, cell viability assays (e.g., MTT), reporter gene assays. | Unbiased, discovers novel targets and pathways. | Target deconvolution can be challenging and time-consuming. |

| Target-Based Screening | Screens a compound library against a known, purified protein target or a panel of targets.[2] | Biochemical assays (e.g., kinase activity), receptor binding assays. | Direct, high-throughput, and the target is known from the outset. | Limited to known targets, may miss polypharmacology. |

| Chemical Proteomics | Uses the compound as a "bait" to capture its interacting proteins from a complex biological sample.[4] | Affinity chromatography, photoaffinity labeling, activity-based protein profiling (ABPP).[5] | Identifies direct binding partners in a native environment. | Requires chemical modification of the compound, potential for non-specific binding. |

| Genetic Approaches | Identifies genes that, when perturbed (e.g., knocked down or overexpressed), alter the cellular response to the compound.[1] | RNAi/CRISPR screens, yeast three-hybrid systems. | Provides strong genetic evidence for target engagement. | Can be complex to perform and interpret, indirect effects are common. |

| Computational Methods | Predicts potential targets based on the chemical structure of the compound or by docking it into known protein structures.[1] | Molecular docking, pharmacophore modeling, ligand-based similarity searching. | Fast, cost-effective, can prioritize experimental efforts. | Predictions require experimental validation, accuracy depends on the quality of models. |

Section 3: Experimental Protocols for Target Validation and Pathway Analysis

Once a putative target is identified, it must be validated. This involves confirming direct binding and demonstrating that engagement with the target leads to the observed cellular phenotype. Subsequently, the broader effects on cellular signaling pathways are investigated.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantitatively measure the binding affinity and kinetics between the compound and the purified target protein.

Methodology:

-

Immobilization: The purified target protein is covalently immobilized on the surface of a sensor chip.

-

Binding: A series of concentrations of the compound are flowed over the sensor surface. Binding is detected as a change in the refractive index at the surface, measured in response units (RU).

-

Dissociation: A buffer is flowed over the surface to measure the dissociation of the compound from the target.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

Protocol: Western Blotting for Signaling Pathway Modulation

Objective: To determine the effect of the compound on the expression levels and post-translational modifications (e.g., phosphorylation) of key proteins in a signaling pathway.[3]

Methodology:

-

Cell Treatment: Culture relevant cells and treat with various concentrations of the compound for a specified time. Include vehicle-treated and positive controls.

-

Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Electrophoresis: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form.

-

Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein levels or phosphorylation.

Section 4: Visualizing Cellular Mechanisms

Understanding how a compound's interaction with its target perturbs cellular signaling requires visualizing these complex networks.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical scenario where a novel compound inhibits a kinase, leading to downstream effects on a transcription factor and subsequent gene expression.

Caption: A hypothetical signaling pathway modulated by an inhibitory compound.

Section 5: Conclusion

While direct mechanistic data for this compound is not currently available in the public domain, the framework presented here provides a robust and comprehensive guide for the elucidation of the mechanism of action for any novel chemical entity. By integrating phenotypic, target-based, and computational approaches, and by rigorously validating targets and mapping their downstream signaling pathways, researchers can build a deep and actionable understanding of a compound's biological effects. This systematic approach is fundamental to advancing new molecules through the drug discovery pipeline and ultimately, to developing new therapies.

References

Sulfonylpyridines: A Comprehensive Technical Guide to Their Therapeutic Targeting Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylpyridines are a class of heterocyclic organic compounds characterized by a pyridine ring substituted with a sulfonyl group. In recent years, this scaffold has emerged as a versatile and tunable electrophilic warhead in the design of covalent inhibitors. Their unique reactivity, primarily through nucleophilic aromatic substitution (SNAr) with cysteine residues, has enabled the development of potent and selective modulators of challenging therapeutic targets. This technical guide provides an in-depth overview of the current understanding of sulfonylpyridine-based therapeutics, focusing on their identified targets, mechanism of action, and the experimental methodologies employed in their discovery and characterization.

Mechanism of Action: Covalent Cysteine Targeting

The therapeutic efficacy of sulfonylpyridines predominantly stems from their ability to act as tunable, cysteine-reactive electrophiles. The sulfonyl group acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic attack. This allows for a covalent reaction with the thiol group of cysteine residues on target proteins. This irreversible binding can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging to drug with traditional non-covalent inhibitors.

Key Therapeutic Targets

Current research has identified several key protein targets for sulfonylpyridine-based compounds, spanning oncology, immunology, and infectious diseases.

Kelch-like ECH-associated protein 1 (KEAP1)

KEAP1 is a critical negative regulator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response.[1] Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation.[2][3][4] Covalent modification of specific cysteine residues on KEAP1 by electrophiles, including sulfonylpyridines, disrupts this interaction. This leads to the stabilization and nuclear translocation of NRF2, which then activates the transcription of a suite of antioxidant and cytoprotective genes.[2][3][4] This mechanism makes KEAP1 an attractive target for diseases associated with oxidative stress, such as chronic inflammatory diseases and neurodegenerative disorders.

Adenosine Deaminase (ADA)

Adenosine deaminase is a key enzyme in purine metabolism, catalyzing the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[5] ADA plays a crucial role in regulating adenosine levels, which have immunomodulatory functions.[6] Certain 2-sulfonylpyridine derivatives have been identified as selective covalent modifiers of ADA.[7] These compounds target a cysteine residue distal to the active site, leading to allosteric inhibition of the enzyme's activity.[7] This inhibition results in the accumulation of adenosine, which can suppress T-cell proliferation, highlighting the potential of sulfonylpyridine-based ADA inhibitors in autoimmune diseases and certain cancers.[6][7]

Chlamydial Protease

Chlamydia trachomatis, an obligate intracellular bacterium, is a major cause of sexually transmitted infections.[8] Sulfonylpyridine derivatives have shown promising anti-chlamydial activity by targeting the cylindrical protease of Chlamydia.[8] This protease is essential for the bacterial life cycle, and its inhibition halts the growth of the pathogen.[9] These findings open a new avenue for the development of novel, specific anti-chlamydial agents.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for representative sulfonylpyridine compounds against their respective targets.

| Compound ID | Target | Assay Type | Value | Reference |

| Compound 1 | KEAP1 | ARE-LUC Reporter Assay | EC50 = 732 nM | Not explicitly cited |

| Compound 21 | Adenosine Deaminase (ADA) | In situ competitive isoTOP-ABPP | R value ~0.1 | Not explicitly cited |

| Compound 22 | Chlamydial Protease | Anti-Chlamydial Activity | >50% inhibition at 50 µg/mL | [8][9] |

Note: The specific compound IDs are as referenced in the primary literature.

Experimental Protocols

This section details the key experimental methodologies used to identify and characterize the therapeutic targets of sulfonylpyridines.

ARE-Luciferase Reporter Assay for KEAP1 Target Engagement

This cell-based assay is used to quantify the activation of the NRF2 pathway, an indirect measure of KEAP1 engagement.

-

Cell Line: IMR32 neuroblastoma cells stably expressing an Antioxidant Response Element (ARE)-driven luciferase reporter construct (ARE-LUC).

-

Procedure:

-

Seed ARE-LUC IMR32 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the sulfonylpyridine compound for 16-24 hours.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

In parallel, assess cell viability using a complementary assay (e.g., CellTiter-Glo).

-

Normalize the luciferase signal to cell viability and plot the data to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

-

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) for ADA Target Identification

This chemoproteomic technique is employed to identify the protein targets of covalent inhibitors in a native biological system.

-

Cell Line: Ramos cells (a human B-lymphocyte cell line).

-

Procedure:

-

Treat Ramos cells in situ with the sulfonylpyridine inhibitor at a specific concentration for a designated time.

-

Lyse the cells and treat the proteome with a cysteine-reactive probe (e.g., iodoacetamide-alkyne).

-

Perform a click chemistry reaction to attach a TEV-cleavable biotin tag to the alkyne-modified proteins.

-

Enrich the biotinylated proteins using streptavidin beads.

-

On-bead digest the enriched proteins with trypsin.

-

Elute the probe-modified peptides by TEV protease cleavage.

-

Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the cysteine-labeled peptides.

-

The ratio of the probe-labeled peptide in the treated versus a control sample (R value) indicates the degree of target engagement by the covalent inhibitor.

-

Anti-Chlamydial Activity Assay

This assay evaluates the efficacy of sulfonylpyridine compounds in inhibiting the growth of Chlamydia trachomatis in a host cell culture system.

-

Host Cell Line: HeLa or McCoy cells.

-

Bacterial Strain: Chlamydia trachomatis (e.g., serovar L2).

-

Procedure:

-

Seed host cells in a 96-well plate and grow to confluence.

-

Infect the host cell monolayer with C. trachomatis elementary bodies (EBs).

-

After an initial infection period (e.g., 2 hours), replace the inoculum with fresh medium containing various concentrations of the sulfonylpyridine compound.

-

Incubate the infected cells for 48-72 hours to allow for the formation of chlamydial inclusions.

-

Fix the cells and stain for chlamydial inclusions using an anti-Chlamydia antibody followed by a fluorescently labeled secondary antibody.

-

Visualize and quantify the number and size of inclusions using fluorescence microscopy.

-

Determine the minimal inhibitory concentration (MIC) as the lowest compound concentration that prevents the formation of visible inclusions.

-

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The KEAP1-NRF2 signaling pathway and its modulation by sulfonylpyridines.

Caption: Allosteric inhibition of Adenosine Deaminase (ADA) by sulfonylpyridines.

References

- 1. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Adenosine deaminase - Wikipedia [en.wikipedia.org]

- 6. What are ADA inhibitors and how do they work? [synapse.patsnap.com]

- 7. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate, a key intermediate in pharmaceutical research and development. The protocol herein outlines a robust two-step synthetic pathway, commencing with the preparation of an ethylthiopyridine precursor followed by its oxidation to the target sulfone.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into novel therapeutic agents. The presence of the ethylsulfonyl group on the pyridine ring can significantly influence the physicochemical properties of a molecule, such as its polarity, solubility, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile. This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this important compound.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Synthesis of Ethyl 5-(Ethylthio)pyridine-2-carboxylate via a nucleophilic aromatic substitution reaction between Ethyl 5-bromopyridine-2-carboxylate and sodium ethanethiolate.

-

Step 2: Oxidation of Ethyl 5-(Ethylthio)pyridine-2-carboxylate to the corresponding sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Reaction Conditions for the Synthesis of Ethyl 5-(Ethylthio)pyridine-2-carboxylate

| Reagent | Molecular Weight ( g/mol ) | Moles | Molar Ratio | Amount |

| Ethyl 5-bromopyridine-2-carboxylate | 230.06 | 1.0 equiv. | 1.0 | (e.g., 5.00 g) |

| Sodium Ethanethiolate | 84.12 | 1.2 equiv. | 1.2 | (e.g., 2.19 g) |

| N,N-Dimethylformamide (DMF) | - | - | - | (e.g., 50 mL) |

| Reaction Temperature | - | - | - | 80 °C |

| Reaction Time | - | - | - | 4-6 hours |

| Expected Yield | - | - | - | 85-95% |

Table 2: Reagents and Reaction Conditions for the Oxidation to this compound

| Reagent | Molecular Weight ( g/mol ) | Moles | Molar Ratio | Amount |

| Ethyl 5-(ethylthio)pyridine-2-carboxylate | 211.28 | 1.0 equiv. | 1.0 | (based on previous step) |

| meta-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 (pure) | 2.2 equiv. | 2.2 | (adjust for purity) |

| Dichloromethane (DCM) | - | - | - | (e.g., 100 mL) |

| Reaction Temperature | - | - | - | 0 °C to room temp. |

| Reaction Time | - | - | - | 2-4 hours |

| Expected Yield | - | - | - | 80-90% |

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(Ethylthio)pyridine-2-carboxylate

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 5-bromopyridine-2-carboxylate (1.0 equiv.) and N,N-Dimethylformamide (DMF).

-

Addition of Reagent: Add sodium ethanethiolate (1.2 equiv.) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure Ethyl 5-(ethylthio)pyridine-2-carboxylate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve Ethyl 5-(ethylthio)pyridine-2-carboxylate (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 equiv., corrected for purity) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Mandatory Visualization

Caption: A flowchart illustrating the two-step synthesis of this compound.

Application Note: NMR Analysis of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. This application note outlines the necessary steps for sample preparation, data acquisition, and spectral interpretation of both proton (¹H) and carbon-13 (¹³C) NMR. The provided spectral data is predicted based on established principles of NMR spectroscopy and analysis of structurally related compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural elucidation is crucial for quality control, reaction monitoring, and characterization of final products. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of this compound in solution. This note provides a standard operating procedure for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring, and typical chemical shifts for ethyl ester and ethylsulfonyl functional groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 8.30 - 8.40 | d | ~2.2 | 1H |

| H-4 | 8.50 - 8.60 | dd | ~8.5, 2.2 | 1H |

| H-6 | 9.20 - 9.30 | d | ~8.5 | 1H |

| -OCH₂CH₃ | 4.40 - 4.50 | q | ~7.1 | 2H |

| -SO₂CH₂CH₃ | 3.20 - 3.30 | q | ~7.4 | 2H |

| -OCH₂CH₃ | 1.35 - 1.45 | t | ~7.1 | 3H |

| -SO₂CH₂CH₃ | 1.25 - 1.35 | t | ~7.4 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 164.5 - 165.5 |

| C-3 | 122.0 - 123.0 |

| C-4 | 138.0 - 139.0 |

| C-5 | 139.5 - 140.5 |

| C-6 | 152.0 - 153.0 |

| -C=O | 164.5 - 165.5 |

| -OCH₂CH₃ | 62.0 - 63.0 |

| -SO₂CH₂CH₃ | 55.0 - 56.0 |

| -OCH₂CH₃ | 14.0 - 15.0 |

| -SO₂CH₂CH₃ | 7.0 - 8.0 |

Experimental Protocols

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-